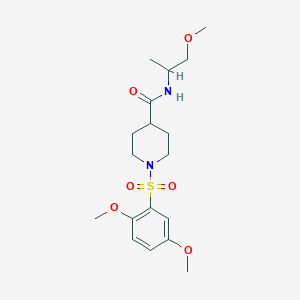![molecular formula C18H15F3N2O3 B11125592 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated at the 5-position using a methoxy donor such as dimethyl sulfate or methanol in the presence of a base.
Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to introduce the acetamide group.
Trifluoromethoxylation: Finally, the trifluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy donor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The indole ring and the trifluoromethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its trifluoromethoxy group imparts unique physicochemical properties that could be exploited in material science.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with a methoxy group, but differing in the acetic acid moiety.
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone: Similar indole core with a ketone group instead of an acetamide.
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine: An indole derivative with an ethanamine group.
Uniqueness
2-(5-Methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15F3N2O3 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-14-5-6-16-12(9-14)7-8-23(16)11-17(24)22-13-3-2-4-15(10-13)26-18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |
InChI Key |
PNTRSDBDXJAENN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11125512.png)
![1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B11125519.png)
![N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125526.png)
![1-(3,4-Dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125530.png)
![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125533.png)
![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125551.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11125552.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11125560.png)

![6-({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11125574.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11125582.png)
![1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
![N-(2,5-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11125588.png)
![Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate](/img/structure/B11125597.png)
